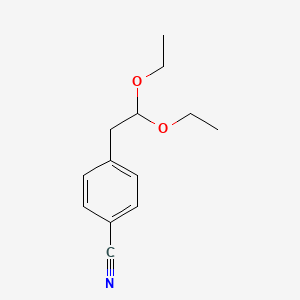

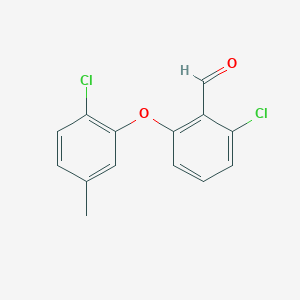

![molecular formula C14H10N4O5 B3009188 5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-41-1](/img/structure/B3009188.png)

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, also known as nifurtimox, is a synthetic nitrofuran derivative. It was first synthesized in the 1960s and has since been used in the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. Nifurtimox has also shown potential in the treatment of other parasitic infections and certain types of cancer.

科学的研究の応用

Antibacterial Properties

A series of compounds bearing furan and pyrazole scaffolds, analogous to Nitrofurantoin®, have been designed and synthesized for their antibacterial properties. These compounds were evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity, which suggests their potential as novel antibacterial agents. The study emphasizes the importance of the nitrofuran moiety in contributing to the antibacterial efficacy of these compounds (Hassan et al., 2020).

Carcinogenicity Studies

Research on 5-nitrofurans with heterocyclic substituents at the 2-position of the furan ring has been conducted to investigate their carcinogenicity. These studies are crucial for understanding the potential risks associated with the use of nitrofuran derivatives and for designing safer compounds (Cohen et al., 1975).

Therapeutic Potential

Oxadiazole or furadiazole ring-containing derivatives are highlighted for their significant therapeutic potential. These compounds exhibit a broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The review of these compounds underscores the versatility of the oxadiazole nucleus in drug development (Siwach & Verma, 2020).

Synthesis and Characterization

Studies on the synthesis and characterization of new compounds with nitrofuran moieties reveal the complexity and diversity of chemical reactions these compounds can undergo. These research efforts contribute to the expansion of the nitrofuran derivatives library and open up new avenues for the application of these compounds in various scientific fields (El’chaninov & Aleksandrov, 2017).

Energetic Compounds

The study of energetic compounds consisting of oxadiazole rings, including their synthesis, characterization, and evaluation of thermal stabilities and detonation performances, showcases the potential of nitrofuran derivatives in materials science, particularly in the development of high-performance energetic materials (Tang et al., 2015).

作用機序

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to and inhibits PARP, preventing it from repairing single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms .

Result of Action

The result of the compound’s action is the induction of cell death , particularly in cancer cells with defective DNA repair mechanisms. By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the death of these cells .

特性

IUPAC Name |

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-9-4-2-1-3-8(9)10(16-17-13)7-15-14(20)11-5-6-12(23-11)18(21)22/h1-6H,7H2,(H,15,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHOHCXKBHLZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

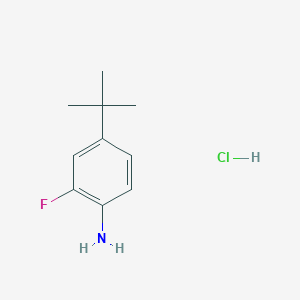

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

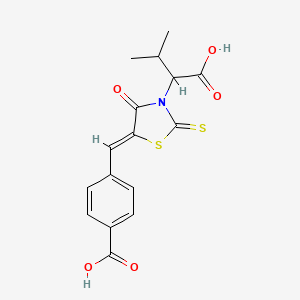

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

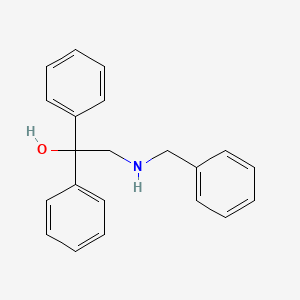

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)